molecular formula C7H6BrCl2NO2S B13085019 4-Bromo-2,3-dichloro-N-methylbenzene-1-sulfonamide

4-Bromo-2,3-dichloro-N-methylbenzene-1-sulfonamide

Cat. No.: B13085019
M. Wt: 319.00 g/mol
InChI Key: PUKMVVXGSNUGJT-UHFFFAOYSA-N
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Description

4-Bromo-2,3-dichloro-N-methylbenzene-1-sulfonamide is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of bromine, chlorine, and sulfonamide functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,3-dichloro-N-methylbenzene-1-sulfonamide typically involves multiple steps, starting from a benzene derivative. The process may include:

    Halogenation: Introduction of bromine and chlorine atoms to the benzene ring through electrophilic aromatic substitution reactions.

    Sulfonation: Introduction of the sulfonamide group using sulfonating agents such as chlorosulfonic acid.

    N-Methylation: Methylation of the amine group using methylating agents like methyl iodide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,3-dichloro-N-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: Due to the presence of halogens, it can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Coupling Reactions: It can engage in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield different substituted benzene derivatives.

Scientific Research Applications

4-Bromo-2,3-dichloro-N-methylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Potential use in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-Bromo-2,3-dichloro-N-methylbenzene-1-sulfonamide exerts its effects involves interactions with molecular targets such as enzymes and proteins. The presence of halogens and the sulfonamide group allows it to form strong bonds with these targets, potentially inhibiting their activity. This can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2,3-dichlorobenzene-1-sulfonamide
  • 2,3-Dichloro-4-methylbenzene-1-sulfonamide
  • 4-Bromo-2-chloro-N-methylbenzene-1-sulfonamide

Uniqueness

4-Bromo-2,3-dichloro-N-methylbenzene-1-sulfonamide is unique due to the specific combination of bromine, chlorine, and sulfonamide groups attached to the benzene ring

Properties

Molecular Formula

C7H6BrCl2NO2S

Molecular Weight

319.00 g/mol

IUPAC Name

4-bromo-2,3-dichloro-N-methylbenzenesulfonamide

InChI

InChI=1S/C7H6BrCl2NO2S/c1-11-14(12,13)5-3-2-4(8)6(9)7(5)10/h2-3,11H,1H3

InChI Key

PUKMVVXGSNUGJT-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=C(C(=C(C=C1)Br)Cl)Cl

Origin of Product

United States

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